molecular formula C26H30N2O6 B6609654 1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid CAS No. 2383678-70-2

1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid

Cat. No.: B6609654
CAS No.: 2383678-70-2
M. Wt: 466.5 g/mol
InChI Key: LFWVIYVFKTWLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-membered diazepane ring with two nitrogen atoms, modified with orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at position 1 and a fluorenylmethoxycarbonyl (Fmoc) group at position 2. A carboxylic acid substituent at position 6 enhances its utility in peptide synthesis and medicinal chemistry. The Boc and Fmoc groups enable sequential deprotection strategies, critical for solid-phase synthesis .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(14-17(15-28)23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWVIYVFKTWLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Boc-Fmoc-diazepane typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. This dual protection strategy enhances the compound's stability and reactivity in subsequent reactions, allowing for selective deprotection under mild conditions.

Table 1: Common Synthetic Routes

RouteReagentsConditionsYield
Route ABoc anhydride, Fmoc-ClTetrahydrofuran, room temperatureHigh
Route BDiazepane, Boc anhydrideAcetonitrile, refluxModerate
Route CFmoc-Cl, amine precursorDMF, 0°C to room temperatureHigh

Drug Development

Boc-Fmoc-diazepane is utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable linkages with other molecular entities makes it an attractive candidate for drug conjugation and modification. For instance:

  • Anticancer Agents : Research has shown that derivatives of Boc-Fmoc-diazepane exhibit cytotoxic properties against certain cancer cell lines. These compounds can be tailored to enhance their selectivity and efficacy.

Peptide Synthesis

The compound serves as a key intermediate in peptide synthesis, particularly in the formation of cyclic peptides. The diazepane ring provides structural rigidity, which can be critical for the biological activity of peptide-based drugs.

Bioorthogonal Chemistry

Boc-Fmoc-diazepane can be employed in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This application is particularly useful in imaging studies and tracking drug distribution within organisms.

Case Studies

Several studies have highlighted the effectiveness of Boc-Fmoc-diazepane derivatives in various therapeutic contexts:

  • Study on Anticancer Activity : A recent study demonstrated that a modified Boc-Fmoc-diazepane compound exhibited significant growth inhibition in breast cancer cells (MCF-7), with an IC50 value indicating potent activity .
  • Peptide-Based Drug Delivery : Researchers developed a peptide conjugate using Boc-Fmoc-diazepane as a linker. This conjugate showed improved stability and enhanced cellular uptake compared to traditional peptide formulations .

Comparison with Similar Compounds

Core Ring Structure Variations

Compound Name Ring Structure Key Functional Groups Molecular Weight (g/mol) Applications
1-[(tert-Butoxy)carbonyl]-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid Diazepane (7-membered) Boc, Fmoc, carboxylic acid ~535 (estimated) Peptide synthesis, drug discovery
1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid Piperazine (6-membered) Boc, Fmoc, carboxylic acid ~434 (estimated) Orthogonal protection strategies
1-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)(Fmoc)amino]methyl}cyclopropane-1-carboxylic acid Cyclohexane Boc, Fmoc, cyclopropane, carboxylic acid 534.66 Conformational studies

Key Insights :

  • Rigidity vs. Flexibility : Cyclopropane-containing analogs (e.g., ) introduce steric constraints, altering solubility and reactivity.

Protecting Group Strategies

Compound Class Protecting Groups Deprotection Conditions Orthogonality
Boc/Fmoc-diazepane derivative Boc (acid-labile), Fmoc (base-labile) TFA for Boc; piperidine for Fmoc High
Fmoc-amino acid derivatives (e.g., BP 1990-1992 ) Fmoc only Base (piperidine) Limited
Boc-piperazine derivatives Boc/Fmoc Sequential acid/base treatment High

Key Insights :

  • Dual Boc/Fmoc protection (as in the diazepane and piperazine derivatives) enables multi-step synthesis, unlike single-protected analogs .
  • Acid-labile Boc groups are compatible with Fmoc-based solid-phase synthesis workflows .

Physicochemical Properties

Compound (Reference) Solubility Stability in Solvents Purity (%)
Diazepane derivative (estimated) Moderate in DCM, DMF Stable under inert conditions >90
Cyclopropane analog Low in H2O Sensitive to prolonged acidic conditions 90
Spirocyclic analog (EN300-266943 ) High in DMSO Stable at RT 95

Key Insights :

  • Diazepane derivatives exhibit moderate solubility in polar aprotic solvents, ideal for coupling reactions .
  • Spirocyclic analogs (e.g., ) display higher solubility in DMSO due to rigid, non-planar structures.

Comparison with Piperazine Analogs :

  • Piperazine derivatives (e.g., ) require shorter reaction times due to reduced steric hindrance in the 6-membered ring.
  • Cyclopropane-containing analogs () necessitate low-temperature conditions to prevent ring strain-induced side reactions.

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis of diazepane derivatives increases cost and time compared to piperazine analogs .
  • Solubility Issues : Cyclopropane and spirocyclic analogs face challenges in aqueous solubility, limiting in vivo applications .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks .
  • Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid contact with incompatible materials like strong acids, bases, or oxidizing agents .
  • Decomposition Risks: In combustion, toxic fumes may form. Ensure proper ventilation and avoid high-temperature exposure .

Basic: How is this compound typically synthesized and purified?

Answer:
The compound is synthesized via multi-step organic reactions involving tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. A common approach includes:

  • Coupling Reactions: Use carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.
  • Purification: Column chromatography (SiO₂, gradient elution with pentane:EtOAc mixtures) is effective for isolating intermediates .
  • Characterization: Confirm purity via HPLC and structural integrity via 1H^1H-NMR and LC-MS .

Advanced: How can researchers optimize synthetic yields when using Fmoc/Boc-protected intermediates?

Answer:
Yield optimization requires addressing steric hindrance and solubility challenges:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields by 10–15% compared to conventional heating .
  • Protection-Deprotection Cycles: Monitor reaction progress via TLC to minimize over-reaction or side products .

Advanced: What analytical methods are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

  • pH Stability Studies: Conduct accelerated degradation tests in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via:
    • HPLC-UV/Vis: Track parent compound loss and degradation product formation.
    • Mass Spectrometry: Identify hydrolyzed products (e.g., free diazepane or decarboxylated derivatives).
  • Kinetic Analysis: Calculate half-life (t1/2t_{1/2}) and degradation rate constants using first-order kinetics .

Basic: What are the primary applications of this compound in biochemical research?

Answer:

  • Peptide Synthesis: Acts as a bifunctional building block for introducing diazepane scaffolds into peptide chains, enhancing conformational flexibility .
  • Enzyme Studies: Used to probe active sites of proteases or kinases via its carboxylic acid moiety, which mimics natural substrates .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., Fmoc-protected amino acids) to predict biodegradability and bioaccumulation potential.
  • In Silico Modeling: Tools like EPI Suite estimate persistence (PBT/vPvB) and ecotoxicity endpoints .
  • Experimental Testing: Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) under OECD guidelines .

Advanced: What experimental strategies mitigate risks from unknown decomposition products?

Answer:

  • Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures (typically >200°C for Boc/Fmoc compounds) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Profile volatile decomposition products during thermal stress tests.
  • Contingency Protocols: Store the compound at –20°C under inert gas (N₂ or Ar) to minimize oxidative degradation .

Basic: What are the key considerations for storing this compound long-term?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of Boc/Fmoc groups.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage vials.
  • Light Sensitivity: Protect from UV light by using amber glassware .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

Answer:

  • Chiral HPLC: Resolve enantiomers to isolate the active stereoisomer.
  • Molecular Docking: Compare binding affinities of stereoisomers with target proteins (e.g., G-protein-coupled receptors).
  • Circular Dichroism (CD): Correlate secondary structure preferences (e.g., α-helix induction) with stereochemical configuration .

Advanced: What strategies resolve contradictions in toxicity data between different safety data sheets?

Answer:

  • Source Evaluation: Prioritize data from regulatory-compliant SDS (e.g., EU-GHS/CLP-aligned documents) over non-specific sources .
  • In-House Testing: Perform acute toxicity assays (e.g., LD₅₀ in rodents) for critical applications.
  • Literature Review: Cross-reference peer-reviewed studies on analogous compounds to fill data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.